molecular formula C11H14O2S B14328788 Methyl 4-phenylbut-2-ene-1-sulfinate CAS No. 111699-77-5

Methyl 4-phenylbut-2-ene-1-sulfinate

Cat. No.: B14328788
CAS No.: 111699-77-5
M. Wt: 210.29 g/mol
InChI Key: JIVUDHYILYOJPS-UHFFFAOYSA-N
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Description

Methyl 4-phenylbut-2-ene-1-sulfinate: is an organosulfur compound characterized by the presence of a sulfinate group attached to a phenyl-substituted butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing methyl 4-phenylbut-2-ene-1-sulfinate involves the reaction of 4-phenylbut-2-ene-1-ol with a sulfinyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfinate ester.

    Sulfonation: Another approach involves the sulfonation of 4-phenylbut-2-ene using sulfur dioxide and an oxidizing agent. This method can be optimized to produce the desired sulfinate ester with high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-phenylbut-2-ene-1-sulfinate can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the sulfinate group can yield thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles. This can lead to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry: Methyl 4-phenylbut-2-ene-1-sulfinate is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research into the biological activity of sulfinate esters has shown potential applications in drug development. These compounds may exhibit antimicrobial or anticancer properties, making them candidates for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and surfactants. Its unique properties allow for the development of materials with specific characteristics.

Mechanism of Action

The mechanism by which methyl 4-phenylbut-2-ene-1-sulfinate exerts its effects involves interactions with various molecular targets. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical transformations, influencing pathways such as oxidation-reduction and nucleophilic substitution.

Comparison with Similar Compounds

    Methyl 4-phenylbut-2-ene-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.

    4-phenylbut-2-ene-1-thiol: Contains a thiol group instead of a sulfinate group.

    4-phenylbut-2-ene-1-sulfide: Contains a sulfide group instead of a sulfinate group.

Uniqueness: Methyl 4-phenylbut-2-ene-1-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct reactivity compared to sulfonates, thiols, and sulfides. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Properties

CAS No.

111699-77-5

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

methyl 4-phenylbut-2-ene-1-sulfinate

InChI

InChI=1S/C11H14O2S/c1-13-14(12)10-6-5-9-11-7-3-2-4-8-11/h2-8H,9-10H2,1H3

InChI Key

JIVUDHYILYOJPS-UHFFFAOYSA-N

Canonical SMILES

COS(=O)CC=CCC1=CC=CC=C1

Origin of Product

United States

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